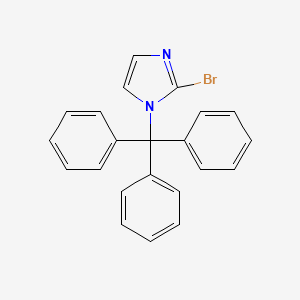

2-Bromo-1-trityl-1H-imidazole

CAS No.: 67478-47-1

Cat. No.: VC1976886

Molecular Formula: C22H17BrN2

Molecular Weight: 389.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67478-47-1 |

|---|---|

| Molecular Formula | C22H17BrN2 |

| Molecular Weight | 389.3 g/mol |

| IUPAC Name | 2-bromo-1-tritylimidazole |

| Standard InChI | InChI=1S/C22H17BrN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |

| Standard InChI Key | CSRUMYQPYPNDPR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Br |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Br |

Introduction

Chemical Structure and Properties

2-Bromo-1-trityl-1H-imidazole is characterized by its unique molecular structure containing an imidazole ring with strategic functional group placements. The bromine atom at the C-2 position and the trityl (triphenylmethyl) group at the N-1 position create a combination that offers distinctive chemical reactivity and stability.

Basic Chemical Information

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-1-tritylimidazole |

| CAS Number | 67478-47-1 |

| Molecular Formula | C22H17BrN2 |

| Molecular Weight | 389.3 g/mol |

| Physical State | Solid |

| Purity Standards | Typically ≥96% |

| European Community Number | 676-749-8 |

| Synonyms | 2-bromo-1-tritylimidazole, 2-bromo-1-(triphenylmethyl)-1H-imidazole |

The molecular structure consists of an imidazole ring with a bromine atom at position 2 and a trityl group at position 1. The trityl group contains three phenyl rings attached to a central carbon atom, providing steric bulk that influences the compound's reactivity and physical properties .

Physical and Chemical Properties

The compound's physical and chemical properties are significant for its applications in various fields:

-

Solubility: Moderately soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide (DMF)

-

Stability: Relatively stable under standard laboratory conditions

-

Reactivity: The bromine atom provides a reactive site for various transformations

-

Spectral Characteristics: Shows distinctive patterns in NMR spectroscopy, with the imidazole protons appearing in the aromatic region

Synthesis and Preparation Methods

The synthesis of 2-Bromo-1-trityl-1H-imidazole typically involves strategic bromination of 1-trityl-1H-imidazole. Understanding the synthetic pathways is crucial for researchers working with this compound.

Standard Synthetic Routes

The preparation of 2-Bromo-1-trityl-1H-imidazole typically follows one of these pathways:

-

Direct Bromination: Reaction of 1-trityl-1H-imidazole with bromine in solvents like dichloromethane or chloroform.

-

N-Bromosuccinimide Method: Using NBS as a brominating agent, which offers milder reaction conditions.

The synthesis conditions generally require:

-

Temperature control (typically room temperature or slightly elevated)

-

Careful selection of solvents (dichloromethane or chloroform being most common)

-

Monitoring to prevent over-bromination

Chemical Reactions and Applications

2-Bromo-1-trityl-1H-imidazole participates in various chemical reactions, making it a versatile intermediate in organic synthesis.

Types of Reactions

The compound can undergo several types of chemical transformations:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution Reactions | Replacement of bromine by nucleophiles | Amines, thiols, azides |

| Coupling Reactions | Formation of carbon-carbon bonds | Palladium catalysts, boronic acids |

| Oxidation Reactions | Modification of the imidazole ring | Hydrogen peroxide, m-CPBA |

| Deprotection | Removal of the trityl group | Acidic conditions, TFA |

Applications in Organic Synthesis

The compound serves as a valuable building block in organic synthesis for several reasons:

-

Pharmaceutical Intermediates: Used in the synthesis of complex drug molecules, particularly those containing functionalized imidazole rings .

-

Protein Degrader Building Blocks: Listed as a component in the development of protein degrader systems, which have emerging importance in drug discovery .

-

Synthesis of Heterocyclic Compounds: Employed in creating complex heterocyclic structures with potential biological activities.

A notable application appears in patent literature, where similar tritylated imidazole derivatives are used in the preparation of compounds such as 2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione, which serves as an intermediate in the synthesis of pharmacologically active compounds .

Biological Activity and Research Findings

Imidazole derivatives, including 2-Bromo-1-trityl-1H-imidazole, demonstrate significant biological activities that make them valuable in medicinal chemistry research.

Mechanism of Action Studies

The biological activity of 2-Bromo-1-trityl-1H-imidazole and related compounds is attributed to several mechanisms:

-

Target Interaction: The compound may interact with various biological targets, including enzymes and receptors

-

Cell Membrane Disruption: Some imidazole derivatives can affect the integrity of microbial cell membranes

-

Biochemical Pathway Influence: Research indicates imidazole derivatives can affect key biochemical pathways involved in inflammation and cell signaling

Structure-Activity Relationship

The relationship between structural features and biological activity is crucial for understanding the compound's potential:

| Structural Feature | Contribution to Activity |

|---|---|

| Bromine at C-2 | Provides a site for further functionalization, influences electronic properties |

| Trityl Group at N-1 | Offers steric protection, enhances lipophilicity, affects binding to biological targets |

| Imidazole Ring | Contributes to hydrogen bonding capabilities, important for interaction with proteins |

Comparative Analysis with Similar Compounds

Understanding how 2-Bromo-1-trityl-1H-imidazole compares with related compounds provides valuable insights into its unique properties and applications.

Structural Analogues

| Compound | Structure Difference | Comparative Properties |

|---|---|---|

| 2-Bromo-1-methyl-1H-imidazole | Methyl group instead of trityl | Less sterically hindered, different solubility profile |

| 1-Trityl-1H-imidazole | Lacks bromine at C-2 | Less reactive in substitution reactions, different applications |

| 2-Bromo-1H-imidazole | Lacks trityl group | More reactive, less stable under certain conditions |

| 2-Iodo-1-trityl-1H-imidazole | Iodine instead of bromine | Different reactivity in coupling reactions, potentially more reactive in certain transformations |

Unique Characteristics

The combination of the bromine atom and the trityl group in 2-Bromo-1-trityl-1H-imidazole creates a balance of reactivity and stability that distinguishes it from related compounds:

-

The bromine atom provides a reactive site for transformations while being less reactive than iodine

-

The trityl group offers steric protection that can be advantageous in certain reactions

-

This combination makes it a versatile intermediate in organic synthesis with selective reactivity

Research Applications and Future Directions

2-Bromo-1-trityl-1H-imidazole continues to be a subject of interest in various research fields, with ongoing exploration of its applications and potential.

Current Research Applications

The compound finds application in several research domains:

-

Medicinal Chemistry: Development of novel pharmaceutical compounds, particularly those targeting antimicrobial and antimalarial applications

-

Materials Science: Creation of functional materials with specific properties

-

Synthetic Methodology: Exploration of new synthetic pathways using the compound as a model substrate or intermediate

-

Protein Degrader Development: Emerging use in targeted protein degradation technologies

Future Research Directions

Potential future research directions include:

-

Development of more efficient synthetic routes

-

Exploration of novel biological activities

-

Investigation of structure-activity relationships to optimize biological properties

-

Application in emerging fields such as photoactive materials and chemical biology tools

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume